molecular formula C15H12FNO2 B3004586 3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 866043-45-0

3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B3004586
CAS RN: 866043-45-0
M. Wt: 257.264
InChI Key: OLRCZDCIVGHZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one" is a structurally complex molecule that appears to be related to various research efforts in the synthesis and characterization of fluorinated organic compounds. The presence of a fluorine atom and a hydroxy group in the molecule suggests that it may have unique physical and chemical properties, which could be of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, a one-pot synthesis strategy for 3-fluoroflavones was developed using selectfluor and a trace amount of conc. H2SO4, which could potentially be adapted for the synthesis of the compound . Additionally, a phosphine-catalyzed annulation reaction has been used to create 3-hydroxy-2,3-disubstituted indolines, which are structurally similar to the target compound . Furthermore, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through a condensation reaction indicates the feasibility of synthesizing complex molecules with the 4-fluoro-3-methylphenyl moiety .

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of fluorinated compounds. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, which could provide insights into the structural characteristics of the target molecule . Similarly, the crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one has been elucidated, revealing important conformational details that could be relevant .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often influenced by the presence of the fluorine atom. In the context of the target compound, the synthesis and antimicrobial activity of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones suggest that the fluorine atom can participate in various chemical reactions, leading to biologically active molecules . Additionally, the synthesis of phenylmercury derivatives of related compounds indicates the potential for complexation and coordination chemistry involving the fluorinated moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. For instance, the synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveal the formation of strong intermolecular hydrogen bonds, which could be indicative of the behavior of the target compound . Moreover, the study of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one provides insights into the electronic properties and structural parameters that could be relevant for understanding the properties of the compound .

Scientific Research Applications

Synthesis and Labeling Techniques

  • Radioactive Labeling: The compound has been used in the synthesis of radioactively labeled derivatives, like 3H and 14C labeled (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one, for potential use in neuroprotection studies post-stroke (Dischino et al., 2003).

Biological Activities and Applications

  • Anti-Inflammatory and Analgesic Activities: Novel derivatives of this compound, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been synthesized and exhibited significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
  • Antimicrobial Agents: Indole-2,3-dione derivatives, including those related to 3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, have been synthesized and demonstrated potential as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
  • Antioxidant Activity: The compound and its derivatives have shown moderate to good antioxidant activities, as evidenced in studies with 3-hydroxy-3-substituted oxindoles and 3-aroyl methylene indol-2-ones (Gupta et al., 2012).

Synthesis and Structural Studies

  • Synthesis Techniques: Efficient synthesis techniques like microwave-assisted synthesis and chiral HPLC separation have been employed for producing labeled derivatives of the compound for potential use in post-stroke neuroprotection (Dischino et al., 2003).
  • Crystal Structure Analysis: The crystal structure of related derivatives, such as 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, has been determined to understand their potential applications (Sharma et al., 2013).

Fluorescence and Sensing Applications

  • Fluorescence Switching: Polymethine dyes related to this compound have been studied for their potential in reversible electrochemical fluorescence switching in the near-infrared region (Seo et al., 2014).

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-9-8-10(6-7-12(9)16)15(19)11-4-2-3-5-13(11)17-14(15)18/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRCZDCIVGHZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.